molecular formula C12H22N2O2 B11879635 Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1259489-91-2

Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No.: B11879635
CAS No.: 1259489-91-2
M. Wt: 226.32 g/mol
InChI Key: PGKDFZLYWMMJMC-UHFFFAOYSA-N
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Description

Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is part of a class of spirocyclic amines valued in medicinal chemistry for their three-dimensional, rigid structures. This specific diazaspiro[3.5]nonane scaffold serves as a versatile and privileged building block in organic synthesis and drug discovery, particularly for creating novel kinase inhibitors and receptor modulators . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's handling characteristics and is readily removed under acidic conditions to reveal the secondary amine for further functionalization . As a research chemical, it is supplied for laboratory applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions. Consult the safety data sheet for specific hazard and handling information, which typically includes wearing protective gloves and eye/face protection and working in a well-ventilated area .

Properties

CAS No.

1259489-91-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(14)7-8-13-12/h13H,4-9H2,1-3H3

InChI Key

PGKDFZLYWMMJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCN2

Origin of Product

United States

Biological Activity

Tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

The compound features a spirocyclic arrangement that includes two nitrogen atoms, which may contribute to its biological properties. The presence of the tert-butyl ester group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested as a mechanism for some diazaspiro compounds.

Biological Activity Studies

Research into the biological activity of this compound is ongoing, with preliminary studies indicating several potential effects:

  • Antimicrobial Activity : Some diazaspiro compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is evidence suggesting that similar compounds can modulate inflammatory responses.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate potential effects on cancer cell lines.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several diazaspiro compounds, including this compound. The results showed significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Study 2: Cytotoxicity Assay

In another study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited a dose-dependent reduction in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108590
506570
1004055

Applications in Medicinal Chemistry

The structural characteristics of this compound suggest several potential applications in drug development:

  • Therapeutic Agent Development : Due to its interactions with biological targets, this compound could be a candidate for developing new therapeutic agents for infectious diseases or cancer.
  • Chemical Probe : It may serve as a chemical probe in biological studies to elucidate the mechanisms underlying specific diseases.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives exhibit mixed sigma-1/sigma-2 receptor affinity, while 1,5-diazaspiro analogues show selectivity for sigma-1 . Functionalization at the spiro carbon (e.g., fluorination) modulates blood-brain barrier permeability .
  • Industrial Availability :
    • The target compound is commercially available from suppliers in China, the US, and Germany, with prices ranging from $670–$1,668/g for specialized derivatives .

Q & A

What are the primary synthetic routes for synthesizing tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclization of tert-butyl-protected intermediates. Key steps include:

  • Cyclization : Using ethyl malonate or similar reagents with catalysts (e.g., sodium hydride) to form the spirocyclic core .
  • Protection/Deprotection : The tert-butyl ester group is introduced via Boc-protection under anhydrous conditions (e.g., THF, 0–5°C) to stabilize the amine during subsequent reactions .
  • Optimization Variables : Yield is highly sensitive to solvent polarity (e.g., DMF vs. THF), temperature control (avoiding exothermic side reactions), and stoichiometric ratios of reagents. For example, excess lithium aluminum hydride (LiAlH₄) in reduction steps can degrade the spirocyclic structure, reducing yield .

How can researchers optimize reaction conditions for functional group transformations in this compound?

Methodological Answer:
Functionalization requires careful balancing of reactivity and stability:

  • Oxidation : Use mild oxidizing agents like hydrogen peroxide in acidic media to prevent over-oxidation of the spirocyclic nitrogen atoms .
  • Reduction : Sodium borohydride (NaBH₄) in ethanol at 25°C selectively reduces ketones without affecting the tert-butyl ester .
  • Substitution : Nucleophilic substitutions (e.g., bromination) require polar aprotic solvents (e.g., DCM) and controlled heating (40–60°C) to maintain regioselectivity .
  • Monitoring : Real-time FTIR or HPLC can track reaction progress and identify intermediates, enabling rapid adjustment of conditions .

What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR resolve the spirocyclic structure. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while the spiro carbons show distinct splitting patterns due to restricted rotation .
  • X-ray Crystallography : Resolves bond angles and confirms the non-planar spirocyclic geometry, critical for understanding steric effects in reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (226.31 g/mol) and detects fragmentation patterns unique to the diazaspiro system .

How can researchers assess the biological activity of derivatives of this compound?

Methodological Answer:

  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase assays) to evaluate binding affinity. The spirocyclic structure may interact with hydrophobic pockets in target proteins .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes by simulating interactions between the tert-butyl group and receptor sites .
  • ADMET Profiling : Assess solubility (logP ~2.1) and metabolic stability using liver microsome assays, noting that the tert-butyl group may enhance metabolic resistance .

How should researchers address discrepancies in reported purity or reactivity across studies?

Methodological Answer:

  • Purity Analysis : Compare HPLC retention times and UV spectra with certified reference standards. Discrepancies may arise from residual solvents (e.g., DMF) or incomplete Boc-deprotection .
  • Reactivity Validation : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity .
  • Batch Comparison : Use DSC (Differential Scanning Calorimetry) to detect polymorphic variations affecting reactivity .

What computational methods are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of the spirocyclic core in binding pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Pharmacophore Modeling : Map steric and electrostatic features to design derivatives with enhanced target specificity .

What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound may release irritants (e.g., tert-butanol) upon decomposition .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using silica gel .

How do structural modifications of this compound impact its physicochemical properties?

Methodological Answer:

  • Polarity : Introducing hydroxyl groups (via oxidation) decreases logP by ~0.5, enhancing aqueous solubility but reducing membrane permeability .
  • Steric Effects : Bulky substituents on the spirocyclic nitrogen increase torsional strain, potentially destabilizing the ring system .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, critical for applications in high-temperature reactions .

What strategies are effective for resolving racemic mixtures of diazaspiro derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor one enantiomer .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives can isolate >99% ee products .

How can researchers validate the spirocyclic structure in novel derivatives?

Methodological Answer:

  • NOESY NMR : Detect through-space correlations between protons on adjacent rings to confirm spiro connectivity .
  • IR Spectroscopy : Monitor carbonyl stretching frequencies (∼1700 cm⁻¹) to verify intact tert-butyl ester groups .
  • Single-Crystal Analysis : Resolve bond lengths and angles to confirm the spiro junction geometry .

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